![molecular formula C16H15N3O3 B8460964 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine CAS No. 286371-71-9](/img/structure/B8460964.png)
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine
Overview
Description
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine is an organic compound with the molecular formula C17H16N2O3 It is a derivative of quinazoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Starting Materials: 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or methanol.
Procedure: The mixture is heated to a specific temperature, typically around 100-150°C, for several hours to facilitate the reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and efficiency.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a scaffold for designing kinase inhibitors.
Biological Research: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, particularly kinases, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 4-(6,7-Dimethoxyquinolin-4-yloxy)aniline
- 4-(6,7-Dimethoxyquinazolin-4-yloxy)phenol
- 4-(6,7-Dimethoxyquinazolin-4-yloxy)thiol
Uniqueness
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it valuable in medicinal chemistry research.
Properties
CAS No. |
286371-71-9 |
|---|---|
Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
4-(6,7-dimethoxyquinazolin-4-yl)oxyaniline |
InChI |
InChI=1S/C16H15N3O3/c1-20-14-7-12-13(8-15(14)21-2)18-9-19-16(12)22-11-5-3-10(17)4-6-11/h3-9H,17H2,1-2H3 |
InChI Key |
ZLVVYBNEDMWIRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
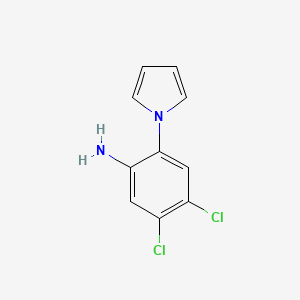
![Butyl 4-[2-(2-methylbutan-2-yl)hydrazinylidene]pentanoate](/img/structure/B8460901.png)
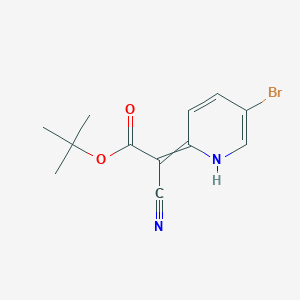
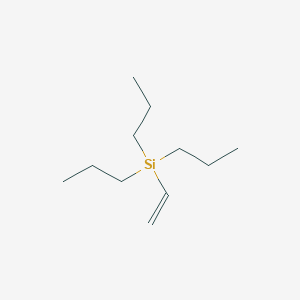
![9-[4-[5-[6-(1-Phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]phenyl]carbazole](/img/structure/B8460924.png)
![[1,2,3]Triazol-2-yl-acetic acid hydrazide](/img/structure/B8460940.png)
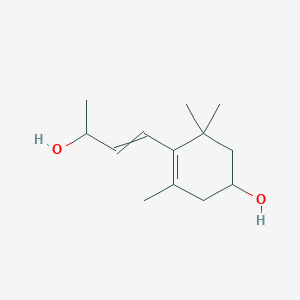
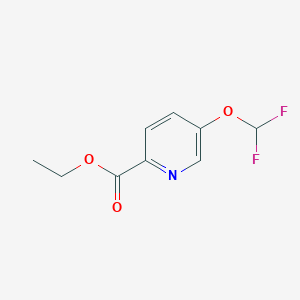
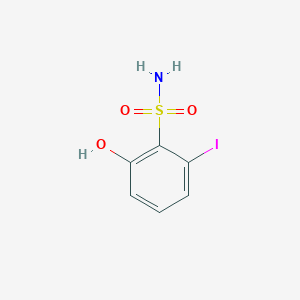
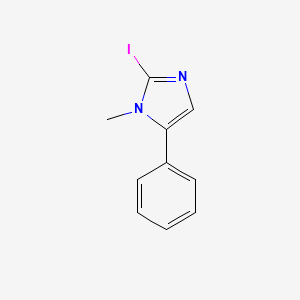
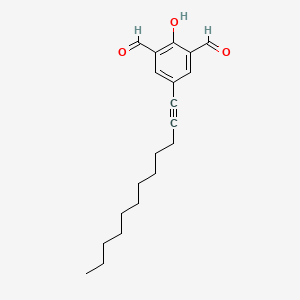
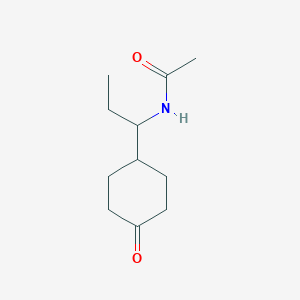
![8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B8460989.png)

